Prostratin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide to Prostratin: Origins, Mechanisms, and Research Applications

Introduction and Ethnobotanical Origins

Prostratin (12-deoxyphorbol-13-acetate) is a protein kinase C activator derived from the mamala tree (Homalanthus nutans) of Samoa. This diterpene ester belongs to the tigliane class of natural products and represents a unique therapeutic candidate with dual functionality in HIV treatment – both reactivating latent viral reservoirs and inhibiting new infection. The discovery journey of this compound exemplifies the successful integration of traditional indigenous knowledge with modern drug discovery paradigms, establishing an important precedent for ethical bioprospecting and equitable benefit-sharing in natural product research [1] [2].

The ethnobotanical discovery of this compound's antiviral properties originated from traditional Samoan healing practices where healers used mamala tree bark preparations to treat hepatitis. This traditional knowledge was documented through collaborative fieldwork by ethnobotanist Paul Alan Cox and Samoan healers, with formal agreements negotiated with village chiefs, the healers, and the Samoan government – known as the Falealupo Covenant [2]. This covenant established groundbreaking benefit-sharing provisions that would return a percentage of any commercial profits to the Samoan people, creating an ethical framework for natural product research that predated the Convention on Biological Diversity [2]. Samples of mamala tree bark and healer preparations were brought to the U.S. National Cancer Institute (NCI), where bioassay-guided fractionation identified this compound as the active constituent responsible for potent cytoprotective activity against HIV-1 in vitro [3].

Chemical Identity and Properties

Structural Characteristics

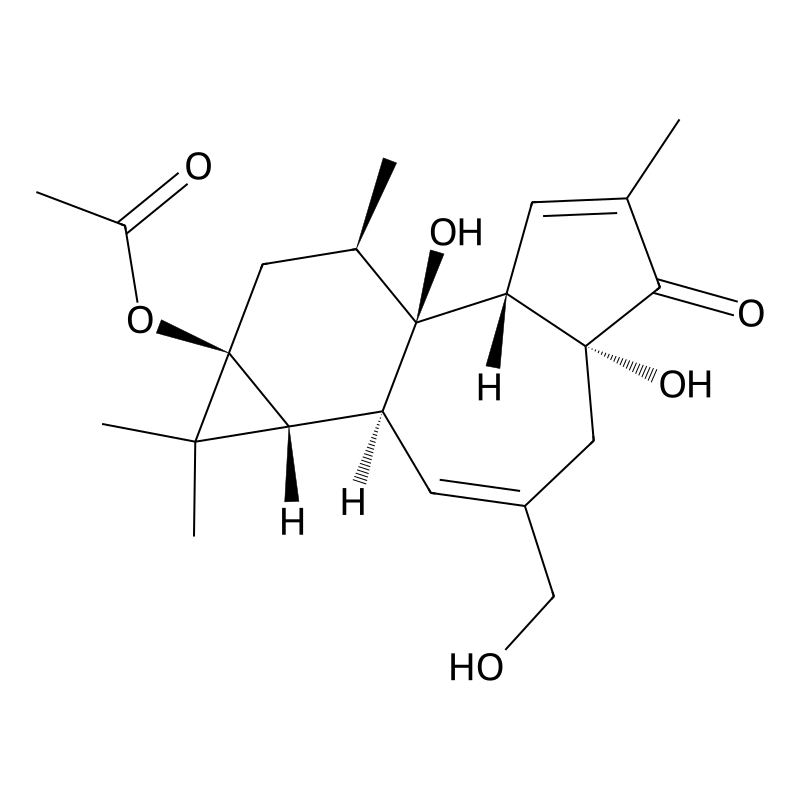

This compound is a complex tetracyclic diterpenoid with the chemical formula C₂₂H₃₀O₆ and a molecular weight of 390.47 g/mol. Its IUPAC name is (1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate [1]. The compound features a characteristic phorbol skeleton but lacks the C12 hydroxyl group that is associated with tumor-promoting activity in other phorbol esters, making it a non-tumor-promoting PKC activator [4]. The complex stereochemistry of this compound presents significant challenges for chemical synthesis, though a practical four-step synthesis from phorbol was developed by Paul Wender's team at Stanford University in 2008, enabling gram-scale production for research purposes [1].

Natural Occurrence and Variability

This compound content varies significantly in Homalanthus nutans populations across Samoa, with stem tissue containing the highest concentrations (0.2-52.6 μg/g), consistent with traditional healer usage. Roots and leaves contain lower concentrations (median 2.9 and 2.5 μg/g respectively) [3]. A comprehensive survey of four Samoan populations revealed substantial variability in this compound content, with the Falealupo peninsula population showing the highest median concentration (11.02 μg/g) and the greatest number of exceptionally high-yielding individuals [3]. This variability highlights the importance of cultivar selection for potential commercial production and has led to development of validated reversed-phase HPLC methods for quantifying this compound content in plant materials [3].

Table 1: this compound Content in Homalanthus nutans Tissues

| Tissue Type | Concentration Range (μg/g) | Median Concentration (μg/g) | Traditional Use |

|---|---|---|---|

| Stem | 0.2 - 52.6 | 3.49 | Yes |

| Root | Not reported | 2.9 | No |

| Leaf | Not reported | 2.5 | No |

Mechanism of Action

Protein Kinase C Activation

This compound functions primarily as a potent activator of protein kinase C (PKC), binding to the C1 domain of both conventional and novel PKC isoforms. Unlike tumor-promoting phorbol esters, this compound activates PKC without inducing cellular transformation or tumor promotion [4]. Upon binding, this compound triggers translocation of multiple PKC isoforms (classical, novel, and atypical) to the plasma membrane, initiating downstream signaling cascades [5] [6]. Studies with isoform-specific PKC inhibitors have demonstrated that novel PKC isoforms play a particularly prominent role in this compound's mechanism of action [5]. The activation of PKC represents the primary molecular event responsible for both of this compound's major biological activities: reactivation of latent HIV and inhibition of new viral infection.

NF-κB Signaling Pathway

The HIV latency reversal activity of this compound primarily occurs through activation of the NF-κB pathway. This compound stimulates IKK-dependent phosphorylation and degradation of IκBα, leading to rapid nuclear translocation of NF-κB and activation of the HIV-1 long terminal repeat (LTR) in a κB enhancer-dependent manner [5] [6]. Chromatin immunoprecipitation assays have confirmed that this compound induces RelA binding to the latent HIV-1 promoter in living cells [5]. This mechanism effectively antagonizes HIV latency without significant induction of NFAT or AP-1 transcription factors, distinguishing it from other T-cell activation pathways [5]. The centrality of NF-κB signaling to this compound's activity provides a molecular basis for its ability to reactivate transcriptionally silent proviruses in latently infected cells.

This compound activates HIV transcription via PKC-NF-κB pathway

HIV Latency Reactivation and Entry Inhibition

This compound exhibits a dual mechanism in HIV infection, targeting both latent reservoirs and active viral spread. For latency reversal, this compound activates HIV gene expression in latently infected cells through multiple complementary mechanisms: PKC/NF-κB activation as described above, and upregulation of Cyclin T1/P-TEFb function, which mediates Tat transcriptional activity [7]. Simultaneously, this compound inhibits new infection by downregulating CD4 and CXCR4 coreceptors on susceptible cells, blocking viral entry [7]. This dual functionality makes this compound particularly attractive for "shock and kill" eradication strategies, where latent reservoirs are activated ("shock") while ongoing replication is suppressed ("kill") through concurrent antiretroviral therapy.

Table 2: Dual Actions of this compound in HIV Infection

| Action on Latent HIV | Molecular Mechanism | Experimental Evidence |

|---|---|---|

| Reactivation from latency | PKC/NF-κB activation, P-TEFb upregulation | J-Lat cell models, primary resting CD4+ T cells [5] [7] |

| Inhibition of new infection | CD4/CXCR4 downregulation, block at viral entry | In vitro infection models, coreceptor quantification [8] [7] |

Experimental Evidence and Research Findings

In Vitro Studies with Cell Line Models

Research using Jurkat T-cell lines containing integrated but transcriptionally latent HIV proviruses (J-Lat cells) has demonstrated that this compound effectively activates HIV gene expression in these latently infected model systems [5]. Studies show that this compound treatment induces HIV promoter activity through specific recruitment of NF-κB components to the viral LTR, without significant induction of other transcription factors like NFAT or AP-1 [5]. In these models, this compound exhibits an EC₅₀ in the nanomolar range, indicating potent activity. Importantly, parallel studies confirmed that this compound does not induce T-cell proliferation or activate interleukin-2 production, distinguishing its action from general T-cell activators like phytohemagglutinin [7]. This specific activation profile is particularly valuable for latency reversal applications, as it avoids the widespread immune activation that can be problematic with non-specific stimulants.

Ex Vivo Studies with Primary Cells

In primary resting CD4+ T-cells from healthy donors, this compound treatment upregulates Cyclin T1 protein expression (2-14 fold increase) and modestly induces CDK9 (1.5-2.5 fold increase), enhancing the cellular P-TEFb complex necessary for Tat-mediated transactivation [7]. This compound induces expression of early T-cell activation markers (CD69, and to a lesser extent CD25) without promoting cellular proliferation or enhancing apoptosis [7]. Microarray analyses of this compound-treated primary resting CD4+ T cells have identified several HIV-related genes regulated by this compound, including APOBEC3B, DEFA1, and S100 calcium-binding protein genes [7]. These findings in primary cell systems provide critical validation of this compound's potential utility in clinical settings, particularly because the effects were observed without the cellular proliferation that could potentially expand the latent reservoir.

Animal and Comparative Models

Studies in feline immunodeficiency virus (FIV) models have revealed that this compound exhibits context-dependent dual activity similar to its effects on HIV-1. In IL-2-depleted feline CD4+ T-cells (MYA-1 cell line), this compound rescues virus production and cell viability, mimicking IL-2 functions. Conversely, in the presence of IL-2, this compound inhibits FIV replication through PKC-dependent mechanisms that do not involve blocking viral entry (distinct from HIV-1 mechanisms) [8]. Application of the PKC inhibitor Gö6850 reverses both this compound's inhibitory and stimulatory effects on FIV, confirming the central role of PKC in these processes [8]. These findings in FIV models not only validate this compound's dual functionality across lentiviral systems but also provide important insights into the context-dependent nature of its effects, which may have implications for clinical application strategies.

Research Protocols and Methodologies

Cell Culture and Treatment Conditions

Standardized protocols for this compound research have been established across multiple laboratories. For latent HIV reactivation studies, J-Lat cell lines (Jurkat cells containing integrated latent HIV proviruses with fluorescent reporters) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, and antibiotics [5]. For treatment, cells are typically seeded at 5×10⁵ cells/mL and exposed to this compound at 0.1-1 μM concentrations for 24-48 hours [5] [7]. Primary resting CD4+ T-cells are isolated from healthy donor blood using negative selection methods to minimize activation, then cultured in serum-free media or media with 10% FBS before this compound treatment [7]. For viral inhibition assays, active HIV-1 infection is typically performed at low multiplicity of infection (0.01-0.1) with this compound added either before, during, or after infection to determine the specific point of inhibition [8].

Analytical Methods for this compound Effects

HIV Reactivation Quantification: In J-Lat cells, reactivation is typically measured by flow cytometry for fluorescent reporters (GFP) under control of the HIV LTR. For primary cell models with latent HIV, viral RNA in supernatant is quantified by RT-qPCR, and intracellular HIV DNA is measured by qPCR [8].

Protein Analysis: Western blotting is used to assess PKC pathway activation (IκBα degradation, NF-κB subunit translocation) and P-TEFb components (Cyclin T1, CDK9). Nuclear and cytoplasmic fractionation followed by immunoblotting confirms NF-κB nuclear translocation [5] [7].

Gene Expression Profiling: Microarray analysis or RNA-Seq is employed for transcriptional profiling. Studies typically examine global changes after 6-48 hours of this compound treatment, with focus on HIV dependency factors and immune activation markers [7].

PKC Activation Assays: Membrane translocation of PKC isoforms is assessed by immunofluorescence and cell fractionation methods. PKC inhibitor studies use compounds like Gö6850 at 2.5 μM to confirm PKC-dependent effects [8] [5].

Experimental workflow for this compound research

This compound Quantification in Plant Material

A validated reversed-phase HPLC method has been developed to assay this compound concentrations in Homalanthus nutans tissues [3]. The protocol involves:

- Sample preparation: Freeze-drying plant tissue followed by mechanical homogenization and extraction with methanol or ethanol

- Chromatographic separation: Using C18 columns with water-acetonitrile gradients

- Detection: UV detection at 250-260 nm

- Quantification: Comparison with this compound standards (0.1-100 μg/mL range) [3]

This method has been critical for identifying high-yielding cultivars for potential agricultural development and has revealed significant variability in this compound content between different Samoan populations of H. nutans [3].

Current Status and Future Directions

Clinical Development Status

This compound is currently in preclinical development as a candidate adjuvant therapy for HIV eradication. The AIDS Research Alliance (ARA) in Los Angeles holds the license for this compound development and has conducted preliminary pharmacological, pharmacokinetic, and toxicological studies [1] [3]. ARA is preparing an Investigational New Drug (IND) application to initiate Phase I human clinical trials [3]. The development path faces significant challenges, particularly regarding sustainable supply chains for clinical trials and potential future clinical use. Current supplies depend on extraction from wild-harvested plant material or complex synthetic chemistry, both of which present scalability limitations [3]. Research led by Jay Keasling at UC Berkeley aims to address this through synthetic biology approaches, attempting to clone this compound biosynthetic genes into microbial production systems [9].

Benefit-Sharing and Ethical Considerations

The this compound development program has established groundbreaking ethical precedents for natural product research. Formal agreements between the Samoan government, UC Berkeley, and the AIDS Research Alliance guarantee that 20% of commercial profits from plant-derived this compound and 50% from gene-based production will be returned to Samoa [2] [9]. These agreements represent some of the first implementations of the Convention on Biological Diversity principles regarding sovereign rights over genetic resources and associated traditional knowledge [2]. The benefit-sharing model includes allocation to the Samoan government, relevant villages, and families of the healers who contributed the traditional knowledge, creating a comprehensive framework for equitable collaboration between indigenous communities and scientific institutions [2] [9].

Research Applications Beyond HIV

While HIV latency reversal remains the primary focus, research has revealed this compound's potential against other diseases. Studies indicate that orally administered this compound represses human pancreatic tumor growth in mouse models [1]. Additional research has demonstrated this compound's activity against Chikungunya virus replication [4] and effects on Kaposi's sarcoma-associated herpesvirus (KSHV) gene expression in lymphoma cell lines [2]. The PKC-modulating activity of this compound also suggests potential applications in Alzheimer's disease research and other conditions where PKC signaling plays a pathogenic role [1]. These diverse applications highlight the broad therapeutic potential of this compound and related PKC modulators beyond the initial HIV focus.

Table 3: Potential Therapeutic Applications of this compound Beyond HIV

| Condition | Evidence Level | Proposed Mechanism |

|---|---|---|

| Pancreatic cancer | In vivo mouse models [1] | PKC-mediated tumor suppression |

| Chikungunya virus infection | In vitro antiviral assays [4] | Inhibition of viral replication |

| KSHV-associated malignancies | In vitro lymphoma cell models [2] | Induction of viral gene expression |

| Alzheimer's disease | Proposed [1] | PKC modulation of signaling pathways |

Conclusion

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Variability in Content of the Anti-AIDS Drug Candidate ... [pmc.ncbi.nlm.nih.gov]

- 4. | CAS 60857-08-1 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 5. This compound Antagonizes HIV Latency by Activating NF-κB [sciencedirect.com]

- 6. This compound antagonizes HIV latency by activating NF-kappaB [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on Cyclin T1/P-TEFb function and the ... [retrovirology.biomedcentral.com]

- 8. This compound exhibits both replication enhancing and ... [pmc.ncbi.nlm.nih.gov]

- 9. 09.29.2004 - Landmark agreement between Samoa and UC ... [newsarchive.berkeley.edu]

Technical Guide: Prostratin Biosynthesis Pathway in Euphorbia fischeriana

Introduction to Prostratin and Euphorbia fischeriana

This compound (12-deoxyphorbol-13-acetate) is a tigliane diterpene and phorbol ester derived from the medicinal plant Euphorbia fischeriana Steud. This perennial herbaceous plant is native to Northeast China, where its dried roots, known as "Lang-Du" (meaning "extremely toxic") in traditional Chinese medicine, have been used for centuries to treat various ailments including edema, ascites, and cancer [1] [2]. This compound has gained significant scientific interest due to its unique biological activity against Human Immunodeficiency Virus (HIV). Unlike many phorbol esters that promote tumor formation, this compound is non-tumorogenic and exhibits a dual mechanism against HIV: it down-regulates expression of HIV receptor CD4 and co-receptors (making new cells less likely to become infected) while simultaneously activating protein kinase C to stimulate HIV replication in latently infected cells [3]. This activation of latent HIV reservoirs is particularly valuable as latent HIV infection represents the foremost obstacle to viral eradication, and this compound shows promise as an adjunct therapy to highly active antiretroviral therapy (HAART) to reduce viral rebound after treatment [1] [2] [3].

Euphorbia fischeriana produces approximately 90 diterpenoids with diverse skeletal types, classified into thirteen subtypes: ent-abietane, daphnane, tigliane, ingenane, ent-atisane, ent-rosane, ent-kaurene, ent-kaurane, secotigliane, lathyrane, ent-pimarene, isopimarene, and dimeric diterpenoids [4]. Among these, this compound belongs to the tigliane series and is found in the roots along with related compounds such as 12-deoxyphorbol-13-phenylacetate (DPP) which also demonstrates anti-HIV properties [1]. The structural complexity and medicinal potential of these diterpenoids make understanding their biosynthesis a priority for drug discovery and development efforts.

This compound Biosynthesis Pathway

Terpenoid Backbone Biosynthesis

The biosynthetic pathway to this compound begins with the terpenoid backbone biosynthesis (TBB), which provides the fundamental isoprene units (5-carbon building blocks) required for all terpenoid compounds [1] [2]. The TBB pathway consists of two parallel biosynthetic routes that operate in different cellular compartments:

- MEP Pathway: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway occurs in the plastids and initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate. After several enzymatic steps, this pathway produces both isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [1] [2].

- MVA Pathway: The mevalonic acid (MVA) pathway takes place in the cytosol and begins with the condensation of acetyl-CoA units. This pathway primarily produces IPP, which can be isomerized to DMAPP [1] [2].

Both pathways converge at the production of IPP and DMAPP, which serve as the universal precursors for all terpenoid compounds. These 5-carbon units are subsequently utilized to generate larger prenyl diphosphates: geranyl diphosphate (GPP, 10-carbon) for monoterpenes, farnesyl diphosphate (FPP, 15-carbon) for sesquiterpenes, and geranylgeranyl diphosphate (GGPP, 20-carbon) for diterpenes like this compound [1] [2].

Diterpenoid Biosynthesis and Proposed this compound Pathway

The diterpenoid biosynthesis pathway represents the specialized metabolic branch that leads to this compound production. This pathway initiates with the condensation of IPP and DMAPP to form GGPP, which serves as the universal diterpene precursor [1] [2]. The conversion of GGPP to this compound involves several proposed steps:

- Casbene Synthesis: GGPP undergoes cyclization catalyzed by casbene synthase to form casbene, a macrocyclic diterpene that shares structural similarities with the tigliane skeleton of this compound [1] [2]. Research indicates that casbene is likely a key intermediate in this compound biosynthesis, though the exact enzymatic steps between casbene and the tigliane skeleton remain to be fully elucidated [1].

- Tigliane Skeleton Formation: The conversion from casbene to the characteristic tigliane core structure of this compound likely involves oxidative modifications, ring rearrangements, and introduction of oxygen functional groups [1].

- Functional Group Modifications: The final steps presumably involve specific oxidation at C12 and C13 positions, followed by esterification with acetate at C13 to yield This compound (12-deoxyphorbol-13-acetate) [1].

It is worth noting that the complete biosynthetic pathway from GGPP to this compound has not been fully characterized, and many of the intermediate steps and corresponding enzymes remain hypothetical [1] [2]. The current understanding is primarily based on structural comparisons of isolated compounds and transcriptomic evidence of pathway gene expression [1].

Associated Metabolic Pathways

Several interconnected metabolic pathways influence or compete with this compound biosynthesis:

- Zeatin Biosynthesis: The TBB intermediate DMAPP serves as a precursor for the zeatin biosynthesis pathway, which produces cytokinin plant hormones involved in growth and development [1] [2].

- Gibberellin Biosynthesis: GGPP is also a precursor for gibberellin biosynthesis through kaurenol intermediates. Gibberellins are important plant hormones that regulate various developmental processes [1] [2].

- Competition for Precursors: These parallel pathways create metabolic competition for shared precursors (IPP, DMAPP, and GGPP), which may influence the flux through the this compound biosynthetic branch [1].

Candidate Genes in this compound Biosynthesis

Transcriptome analysis of E. fischeriana roots has identified numerous genes potentially involved in this compound biosynthesis [1] [2]. Screening against specialized databases revealed 24 candidate transcripts implicated in terpenoid backbone biosynthesis and 9 candidate transcripts involved in diterpenoid biosynthesis [1] [2]. The expression levels of these genes vary significantly, providing insights into potential rate-limiting steps and regulatory points in the pathway.

Table 1: Key Candidate Genes in Terpenoid Backbone Biosynthesis Pathway

| Enzyme Name | Abbreviation | Pathway | Function | Relative Expression Level |

|---|---|---|---|---|

| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase | HDS | MEP | Converts HMBPP to HDS | High |

| Isopentenyl diphosphate/dimethylallyl diphosphate synthase | IDS | MEP/MVA | IPP and DMAPP synthesis | High |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | MEP | Initial MEP pathway enzyme | Moderate |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | MEP | Converts DXP to MEP | Moderate |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | MEP | Converts MEP to CDP-ME | Moderate |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | CMK | MEP | Phosphorylates CDP-ME | Moderate |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS | MEP | Converts ME-CPP to HMBPP | Moderate |

| Acetyl-CoA acetyltransferase | AACT | MVA | Initial MVA pathway enzyme | Low |

| Hydroxymethylglutaryl-CoA synthase | HMGS | MVA | Converts acetoacetyl-CoA to HMG-CoA | Low |

| Hydroxymethylglutaryl-CoA reductase | HMGR | MVA | Converts HMG-CoA to mevalonate | Low |

| Mevalonate kinase | MVK | MVA | Phosphorylates mevalonate | Low |

| Phosphomevalonate kinase | PMK | MVA | Phosphorylates mevalonate-5-phosphate | Low |

| Diphosphomevalonate decarboxylase | MVD | MVA | Converts mevalonate-5-PP to IPP | Low |

| Isopentenyl diphosphate isomerase | IDI | MEP/MVA | Interconverts IPP and DMAPP | Moderate |

| Geranylgeranyl diphosphate synthase | GGPPS | Downstream | Condenses FPP with IPP to GGPP | Moderate |

Table 2: Key Candidate Genes in Diterpenoid Biosynthesis Pathway

| Enzyme Name | Abbreviation | Proposed Function | Relative Expression Level |

|---|---|---|---|

| Casbene synthase | CAS | Cyclization of GGPP to casbene | Moderate |

| Cytochrome P450 enzymes | CYP450s | Oxidation reactions | Variable |

| Dehydrogenases | - | Redox reactions | Variable |

| Acyltransferases | - | Esterification at C13 | Low |

| Oxidases | - | Introduction of oxygen functional groups | Variable |

Among these candidate genes, HDS and IDS exhibited relatively high expression levels, suggesting their importance in supplying precursors for multiple downstream pathways, including casbene and potentially this compound synthesis [1] [2]. Most other candidate genes in these pathways showed moderate to low expression levels, which may reflect tight regulatory control or tissue-specific expression patterns [1]. The identification of these genes provides a foundation for future functional characterization studies to confirm their specific roles in this compound biosynthesis.

Transcriptome Analysis and Gene Discovery

Sequencing and Assembly

De novo transcriptome analysis of E. fischeriana roots has been pivotal in identifying genes involved in this compound biosynthesis [1] [2]. The transcriptome was sequenced using Illumina technology, generating over 17.5 million paired-end reads encoding approximately 1.3 billion bases [1]. After quality trimming, 17.1 million high-quality paired-end reads and 209,321 single-end reads were retained with an average read length of 68 bp [1] [2]. To enhance assembly quality, researchers also sequenced 1,884 high-quality ESTs (expressed sequence tags) encoding an additional 1.3 million bases [1].

The assembly was performed using Oases with a k-mer value of 25, which was determined to provide the optimal balance between capturing high and low abundance transcripts [1]. A minimum k-mer coverage threshold of two was applied to remove sequencing errors [1]. Preliminary assembly generated 31,454 transcripts, which were filtered to remove spurious isoforms based on multiple criteria: highest Oases confidence score, longest open reading frame (ORF), longest nucleotide sequence, and highest sequence coverage for tie-breaking [1] [2]. This rigorous filtering yielded a reference transcriptome of 18,180 transcripts for downstream analysis [1].

Table 3: Transcriptome Assembly Statistics of E. fischeriana Root

| Assembly Metric | Value |

|---|---|

| Total reads before trimming | 17,502,188 |

| Total base pairs before trimming | 1,312,664,100 bp |

| Average read length before trimming | 75 bp |

| High-quality reads after trimming | 17,073,322 pairs + 209,321 singles |

| Average read length after trimming | 68 bp |

| Number of ESTs sequenced | 1,884 |

| EST total base pairs | 1,275,624 bp |

| Average EST length | 677 bp |

| Initial transcripts (pre-filtering) | 31,454 |

| Final transcripts (post-filtering) | 18,180 |

| Average transcript length | 1,122 bp |

| Annotated transcripts (BLASTx vs. nr) | 15,191 (83.6%) |

Transcriptome Annotation and Comparative Genomics

The assembled E. fischeriana root transcriptome was annotated by screening against the non-redundant (nr) NCBI protein database using BLASTx with an E-value cutoff of 1e-05 [1] [2]. This analysis revealed that 15,191 transcripts (83.6%) showed similarity to known proteins, while 819 transcripts (4.5%) contained open reading frames longer than 80 amino acids but no significant database matches, representing potential E. fischeriana-specific genes [2]. The remaining 2,171 transcripts (11.9%) encoded only short ORFs and may correspond to non-coding RNAs [2].

Comparative analysis with related species in the Euphorbiaceae family revealed 5,956 protein-coding transcripts with high similarity (≥75%) to Ricinus communis (castor bean), a close relative of E. fischeriana [1] [2]. Conservation analysis against EST datasets from R. communis, Hevea brasiliensis (rubber tree), and Euphorbia esula (leafy spurge) identified a core set of 1,145 gene clusters conserved across all four species, representing essential Euphorbiaceae genes [1] [2]. Additionally, researchers identified 1,487 paralogous genes specific to E. fischeriana, which may include genes involved in species-specific specialized metabolism such as this compound biosynthesis [1].

Experimental Protocols

Transcriptome Sequencing and Analysis Protocol

- Plant Material Collection: Collect fresh root tissues from E. fischeriana plants, preferably from regions known for high this compound yield (e.g., Yakeshi and Heide regions in China) [3]. Immediately freeze tissues in liquid nitrogen and store at -80°C until RNA extraction.

- RNA Extraction: Extract total RNA using a modified CTAB (cetyltrimethylammonium bromide) method or commercial plant RNA extraction kits. Assess RNA quality using Agilent Bioanalyzer or similar systems, ensuring RNA Integrity Number (RIN) >8.0 [1].

- Library Preparation and Sequencing: Isolate mRNA using oligo(dT) magnetic beads. Fragment mRNA and synthesize cDNA using random hexamer primers. Prepare Illumina sequencing libraries with appropriate adapters. Perform quality control on libraries using Agilent Bioanalyzer before sequencing on Illumina HiSeq 2000 or similar platforms [1] [5].

- Data Preprocessing: Remove low-quality reads, adapter sequences, and reads with excessive unknown bases using FastQC and Trimmomatic. Retain only high-quality reads for downstream analysis [1].

- De Novo Assembly: Assemble transcriptome using Oases or Trinity with optimized k-mer values (k=25 recommended for E. fischeriana). Perform hybrid assembly incorporating both short reads and longer EST sequences when available [1].

- Transcript Filtering: Filter assembled transcripts to remove spurious isoforms by selecting the transcript with: (1) highest Oases confidence score, (2) longest ORF, (3) longest nucleotide sequence, and (4) highest sequence coverage for ties [1].

- Functional Annotation: Annotate transcripts using BLASTx against nr database (E-value ≤1e-05). Identify protein domains using InterProScan. Assign Gene Ontology terms and KEGG pathway annotations [1] [2].

- Candidate Gene Identification: Screen transcripts against specialized databases of terpenoid biosynthesis genes. Analyze expression levels based on read coverage to identify highly expressed pathway genes [1].

This compound Detection and Quantification Protocol

- Sample Extraction: Dry plant root tissues at 55°C and grind to fine powder. Extract compounds with methanol or dichloromethane using sonication or Soxhlet extraction. Concentrate extracts under reduced pressure [3].

- LC-MS Analysis:

- Instrument Setup: Use a Finnigan LTQ-Orbitrap XL instrument with ESI source or equivalent LC-MS system [3].

- Chromatography Conditions: Employ a C18 reverse-phase column (e.g., 2.1×100 mm, 1.8 μm) with mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. Use gradient elution: 0-2 min 5% B, 2-15 min 5-100% B, 15-20 min 100% B, 20-25 min 100-5% B [3].

- Mass Spectrometry Parameters: Operate in positive ion mode with spray voltage 4.5 kV, capillary temperature 275°C, and sheath gas flow 30 arbitrary units. Use data-dependent MS² and MS³ scanning for fragmentation data [3].

- This compound Identification: Identify this compound based on retention time matching with authentic standards and characteristic mass spectral features: quasi-molecular ion [M+Na]+ at m/z 415.2192, and major fragment ions at m/z 335.1842 (loss of acetic acid) and m/z 317.1737 (subsequent loss of water) [3].

- Quantification: Use calibration curves generated from this compound standards for absolute quantification. For relative quantification without standards, use peak area normalization [3].

Pathway Visualization using Graphviz

The this compound biosynthetic pathway can be visualized using Graphviz, a powerful graph visualization tool. The following DOT language script generates a comprehensive diagram of the pathway, highlighting key intermediates, enzymes, and branch points:

Figure 1: this compound biosynthetic pathway showing key enzymatic steps and intermediate compounds. The pathway begins with terpenoid backbone biosynthesis, proceeds through diterpenoid specialization, and culminates in this compound formation. Associated competitive pathways are indicated with dashed lines.

The experimental workflow for transcriptome analysis and this compound pathway gene identification can also be visualized using Graphviz:

Figure 2: Experimental workflow for transcriptome sequencing, assembly, and identification of this compound pathway genes.

Research Implications and Future Directions

The identification of candidate genes in the this compound biosynthesis pathway opens several promising avenues for future research and application:

Metabolic Engineering: The candidate genes identified through transcriptome analysis provide targets for metabolic engineering approaches aimed at increasing this compound production. Heterologous expression of the entire pathway in microbial systems (such as yeast or E. coli) could enable sustainable production of this compound without the need for wild harvesting of E. fischeriana [1] [2]. Initial efforts could focus on reconstructing the upstream terpenoid pathways and gradually incorporating the downstream diterpenoid specialization steps.

Enzyme Functional Characterization: The putative genes identified require functional characterization to confirm their specific roles in this compound biosynthesis. This can be achieved through recombinant protein expression, in vitro enzyme assays, and metabolite profiling of transgenic systems [1]. Particular priority should be given to characterizing casbene synthase and the cytochrome P450 enzymes likely responsible for the structural modifications converting casbene to the tigliane skeleton.

Transcriptional Regulation: Understanding the regulatory mechanisms controlling this compound biosynthesis could lead to strategies for enhancing production. Future research should investigate transcription factors that regulate the expression of pathway genes, as well as potential elicitors that might stimulate this compound accumulation [1].

Chemodiversity Exploration: The structural diversity of diterpenoids in E. fischeriana (approximately 90 identified compounds) suggests the existence of multiple substrate-promiscuous enzymes or closely related gene families [4]. Exploring this chemodiversity could reveal new compounds with improved pharmaceutical properties or reduced side effects compared to this compound [4].

Clinical Development: While this compound shows promise as an HIV latency reversal agent, further preclinical and clinical development is needed. Future work should focus on optimizing dosing regimens, combination therapies with other antiretroviral drugs, and addressing potential side effects through structural analog development [3].

References

- 1. De novo assembly of Euphorbia root transcriptome... fischeriana [pmc.ncbi.nlm.nih.gov]

- 2. De novo assembly of Euphorbia fischeriana root transcriptome ... [bmcgenomics.biomedcentral.com]

- 3. LC–MS method for detecting this compound in plant extracts and ... [sciencedirect.com]

- 4. Structural Diversity and Biological Activities of Diterpenoids Derived... [bohrium.com]

- 5. Large-scale advances in SSR markers with high- ... [sciencedirect.com]

Prostratin: From Traditional Remedy to Biomedical Candidate - A Comprehensive Technical Guide

Then, I will now begin writing the main body of the whitepaper.

Introduction: Traditional Knowledge and Modern Drug Discovery

The discovery of Prostratin represents a paradigm case study in ethnobotanical drug discovery, demonstrating how rigorous scientific investigation can validate traditional medicinal knowledge while addressing contemporary therapeutic challenges. This natural product first identified from traditional Samoan treatments for hepatitis, has emerged as a promising candidate for HIV-1 reservoir activation therapy—a critical hurdle in achieving HIV eradication. As a protein kinase C activator with a unique non-tumor-promoting profile among phorbol esters, this compound exhibits a novel mechanism of action that bridges traditional healing practices with cutting-edge virology research. The compound's journey from traditional use to biomedical investigation exemplifies the potential of collaborative research models that respect and integrate indigenous knowledge systems while advancing scientific understanding.

This whitepaper provides a comprehensive technical overview of this compound's discovery, mechanism, and development trajectory, with particular emphasis on the experimental methodologies that have elucidated its unique properties and the ethical frameworks that have guided its development. Designed for researchers, scientists, and drug development professionals, this document synthesizes decades of multidisciplinary research into an accessible yet technically detailed resource, complete with structured data presentation, mechanistic diagrams, and critical analysis of both the scientific and ethical dimensions of this promising therapeutic candidate.

Ethnobotanical Discovery and Traditional Context

The discovery of this compound's antiviral properties originated from the ethnobotanical research of Dr. Paul Alan Cox, who documented the traditional therapeutic practices of Samoan healers in Falealupo village on the island of Savai'i [1] [2]. During extensive fieldwork, Cox observed and recorded how traditional healers used preparations from the mamala tree (Homalanthus nutans, Euphorbiaceae) to treat a condition known as "Fiva Sama Sama," characterized by yellowing of the eyes and skin, dark urine, and in severe cases, hemorrhaging—symptoms consistent with viral hepatitis [2]. What particularly captured scientific attention was the healers' assertion that this condition could be cured with only one or two treatments, suggesting a potent therapeutic effect [2].

The traditional preparation method involved collecting the inner bark of the mamala tree, crushing it, and preparing a water-based extraction [2]. This traditional preparation was subsequently documented to be used by at least two different healers from separate villages—Epenessa Mauigoa and Paela Lilo—indicating an established therapeutic tradition rather than an isolated practice [2]. Importantly, before collecting samples for scientific investigation, Cox negotiated permission with the healers, village chiefs, and the Samoan government, establishing a precedent for ethical collaboration that would later inform formal benefit-sharing agreements [1] [3].

Table: Traditional Use of Homalanthus nutans in Samoa

| Aspect | Traditional Practice | Scientific Correlation |

|---|---|---|

| Plant Source | Mamala tree (Homalanthus nutans) | Euphorbiaceae family |

| Plant Part Used | Inner bark | Stem tissue with highest this compound concentration [4] |

| Preparation | Crushed bark in water decoction | Aqueous extraction |

| Traditional Indication | "Fiva Sama Sama" (yellowing fever) | Viral hepatitis |

| Reported Efficacy | 1-2 treatments sufficient | Suggests potent antiviral activity |

This ethnobotanical lead prompted further investigation, with samples of the healer's preparation and plant material shipped to the National Cancer Institute (NCI) for screening against HIV in cell-based assays [1] [2]. The initial results demonstrated remarkable cytoprotective activity in HIV-infected cell lines, protecting T-lymphoblastoid cells from HIV-induced cell death without directly attacking the virus—a mechanism that would later be explained by this compound's ability to modulate cell surface receptors and activation pathways [2] [4].

Chemical Characterization and Identification

Chemical Identity and Structural Properties

This compound was identified as the active compound responsible for the observed antiviral effects through bioassay-guided fractionation of both traditional water-based extracts and organic solvent extracts of Homalanthus nutans stem tissue [4]. Chemically, this compound is a tigliane diterpene specifically classified as 12-deoxyphorbol-13-acetate [1] [5]. Its systematic IUPAC name is (1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate [1]. The compound has a molecular formula of C₂₂H₃₀O₆ and a molecular weight of 390.47 g/mol [1] [6].

Structurally, this compound contains the complex four-ring framework characteristic of tigliane diterpenes, designated as rings A, B, C, and D [5]. Ring A is trans-linked to the 7-membered ring B, while ring C is a 6-membered structure cis-linked to the cyclopentane ring D [5]. This intricate ring system with multiple chiral centers presents significant challenges for chemical synthesis, which initially limited material availability for research and development [7].

Initial Identification and Source Considerations

Interestingly, this compound was not a novel compound when identified from Homalanthus nutans. It had been previously isolated in 1976 from Pimelea prostrata (Strathmore weed or New Zealand rice flower) in Australia and New Zealand, where it was associated with livestock toxicity [5] [3]. However, its antiviral properties had not been recognized in this context. This dual discovery history highlights how the same compound can have dramatically different implications depending on the biological context and methodological approach through which it is investigated.

Analysis of this compound distribution within Homalanthus nutans revealed significant concentration variability between individual plants and between different populations [4]. The stem tissue, which is used in traditional preparations, generally showed higher concentrations (median 3.49 μg/g) compared to root (2.9 μg/g) and leaf tissues (2.5 μg/g) [4]. However, concentrations varied dramatically—from 0.2 to 52.6 μg/g in stems—with certain populations, particularly those from the Falealupo peninsula, showing higher median concentrations and a greater number of high-yielding individuals [4]. This variability has important implications for potential agricultural development and cultivar selection.

Table: this compound Content in Homalanthus nutans Tissues

| Plant Tissue | This compound Concentration Range (μg/g) | Median Concentration (μg/g) | Traditional Use |

|---|---|---|---|

| Stem | 0.2 - 52.6 | 3.49 | Primary tissue used in traditional medicine |

| Root | Not reported | 2.9 | Not traditionally used |

| Leaf | Not reported | 2.5 | Not traditionally used |

Mechanisms of Action

Protein Kinase C Activation

This compound's primary mechanism of action involves potent activation of Protein Kinase C (PKC) with a binding affinity (Kᵢ) of 12.5 nM for PKC [6]. Unlike many phorbol esters that function as tumor promoters, this compound exhibits a unique biological profile—it activates PKC without promoting tumors and has even demonstrated antitumor activity in certain contexts [5] [4]. This paradoxical behavior among phorbol esters appears to stem from differences in the specific PKC isoforms activated and the subsequent downstream signaling events.

This compound activates multiple PKC isoforms, including classical (cPKC), novel (nPKC), and atypical (aPKC) classes, inducing their translocation to cellular membranes [8]. Research using isoform-specific PKC inhibitors has suggested that novel PKCs, particularly PKCε, play a prominent role in this compound's effect on HIV latency reversal [8] [9]. This activation of PKC initiates a complex signaling cascade that ultimately modulates HIV replication and persistence through multiple interconnected pathways.

HIV Latency Reversal and Reservoir Targeting

One of the most therapeutically promising aspects of this compound's mechanism is its ability to reverse HIV latency and activate viral replication in latently infected cells [1] [8]. This effect is particularly valuable for addressing the challenge of viral reservoirs—primarily quiescent memory CD4+ T-cells that harbor integrated but transcriptionally silent proviruses, which are unaffected by conventional antiretroviral therapy and can re-establish active infection if treatment is interrupted [8].

The mechanism by which this compound reverses HIV latency involves activation of the NF-κB signaling pathway [8] [9]. This compound stimulates IKK-dependent phosphorylation and degradation of IκBα, leading to rapid nuclear translocation of NF-κB and activation of the HIV-1 long terminal repeat (LTR) in a κB enhancer-dependent manner [8]. Chromatin immunoprecipitation assays have confirmed that this compound induces binding of the RelA (p65) subunit of NF-κB to the latent HIV-1 promoter [8]. Recent research has further elucidated that Protein Kinase D3 (PKD3) is essential for this process, functioning downstream of PKCε in a signaling pathway that ultimately activates NF-κB and HIV-1 transcription [9].

Figure 1: this compound Signaling Pathway for HIV Latency Reversal - This diagram illustrates the molecular mechanism through which this compound activates PKCε, leading to PKD3 phosphorylation, IKK activation, IκBα degradation, NF-κB nuclear translocation, and ultimately HIV-1 LTR activation and viral transcription.

Viral Receptor Modulation and Cell Protection

In addition to reactivating latent virus, this compound exhibits protective effects against HIV infection in uninfected cells [2] [4]. Early research observed that this compound could protect T-lymphoblastoid cells (CEM-SS and C-8166) and monocytic cells (U937) from HIV-induced cell death without directly inactivating the virus [4]. This cytoprotective effect occurs at concentrations ranging from 0.1 to >25 μM [4].

The protective mechanism involves downregulation of HIV-1 cellular receptors, particularly CD4, through PKC activation [5]. By reducing the availability of essential receptors needed for viral entry, this compound limits the ability of HIV to infect new cells. This dual functionality—reactivating latent virus while protecting uninfected cells—makes this compound particularly attractive for therapeutic applications aimed at reducing viral reservoirs without expanding infection.

Preclinical Research and Experimental Evidence

In Vitro and Ex Vivo Studies

Comprehensive in vitro studies have characterized this compound's effects across multiple cell lines and experimental models. In HIV latency models using Jurkat T-cell lines containing integrated but transcriptionally silent HIV proviruses (J-Lat cells), this compound effectively activated HIV gene expression [8]. The EC₅₀ values for antiviral activity were determined to be 0.9 μM against HIV-2 ROD and 1.9 μM against HIV-1 3B in MT-4 cells [6]. Importantly, this compound demonstrated a favorable therapeutic index, with cytotoxicity (CC₅₀) values exceeding 50 μM in MT-2 cells and 79 μM in Vero cells [6].

This compound has also shown activity against other viruses, including Chikungunya virus (EC₅₀ = 2.6-2.7 μM) [6]. Additionally, it has demonstrated effects on Kaposi's sarcoma-associated herpesvirus (KSHV), inducing lytic gene expression in lymphoma cell lines, suggesting potential applications beyond HIV therapy [5] [3]. In cancer models, this compound has shown anti-leukemic activity, inducing cell cycle arrest (G1 phase) and differentiation in acute myeloid leukemia cell lines (HL-60, NB4, U937) through PKC-dependent activation of the MEK/ERK/MAP signaling pathway [6].

Table: this compound Bioactivity Profiles in Various Assay Systems

| Assay System | Activity/Effect | Potency (EC₅₀/IC₅₀/CC₅₀) | Reference |

|---|---|---|---|

| PKC Binding | Ki = 12.5 nM | [6] | |

| HIV-1 (MT-4 cells) | Antiviral | EC₅₀ = 1.9 μM | [6] |

| HIV-2 (MT-4 cells) | Antiviral | EC₅₀ = 0.9 μM | [6] |

| Chikungunya virus | Antiviral | EC₅₀ = 2.6-2.7 μM | [6] |

| MT-2 cells | Cytotoxicity | CC₅₀ > 50 μM | [6] |

| Vero cells | Cytotoxicity | CC₅₀ = 79 μM | [6] |

| AML cell lines | Growth inhibition | IC₅₀ range: 125-1000 nM | [6] |

In Vivo Studies and Preclinical Development

While comprehensive in vivo data for this compound remains limited in the public domain, important preclinical studies have been conducted to support its therapeutic potential. In 2015, a study demonstrated that orally administered this compound repressed human pancreatic tumor growth in mouse models [1]. This finding is significant not only for potential oncological applications but also because it establishes oral bioavailability—an important consideration for future drug development.

The AIDS Research Alliance (ARA), which holds the license for this compound development for HIV infection, has conducted preliminary pharmacological, pharmacokinetic, and toxicological studies in preparation for clinical trials [4]. These studies have supported the filing of an Investigational New Drug (IND) application with the FDA to initiate Phase I human clinical trials [4]. The preclinical development has utilized semisynthetic this compound, which can be produced through a practical synthesis from phorbol developed by Paul Wender's team at Stanford University, generating gram quantities needed for pharmaceutical development [1].

Clinical Development and Synthesis

Progress Toward Clinical Trials

This compound has been designated as a candidate for adjuvant therapy in HIV treatment, with the specific goal of targeting and eliminating latent viral reservoirs [4]. The AIDS Research Alliance has announced plans to initiate Phase I human clinical trials to evaluate safety and dosing [1] [2]. These trials represent a critical milestone in translating the compound from laboratory research to clinical application.

The therapeutic concept involves using this compound in combination with conventional antiretroviral therapy to activate latent reservoirs while simultaneously preventing new infection events [4]. This "activate and eliminate" approach aims to purge the body of persistent viral reservoirs, potentially moving toward HIV eradication rather than chronic suppression. In vitro models have shown promising results when this compound is combined with interferon, eliminating 70-80% of latently infected cells [4].

Synthesis and Production Approaches

The limited natural availability of this compound from Homalanthus nutans has prompted development of multiple synthetic approaches to ensure adequate supply for research and potential clinical use. In 2008, Paul Wender's team at Stanford University published an efficient four-step synthesis of this compound starting from phorbol, producing gram quantities of the compound [1]. This practical synthesis represented a major advancement in this compound availability for pharmaceutical development.

More recently, researchers have reported a short and modular total synthesis of (±)-Prostratin from simple starting materials, enabling full structural optimization and derivative exploration [7]. Simultaneously, biotechnological approaches led by Jay Keasling at UC Berkeley have explored biosynthetic production by identifying and transferring the gene sequence responsible for this compound biosynthesis into microbial hosts [1] [2]. This synthetic biology approach could potentially enable large-scale fermentation-based production, similar to the success achieved with artemisinin [2] [10].

Figure 2: this compound Development Workflow - This diagram outlines the key stages in this compound development, from initial ethnobotanical discovery through multiple production approaches to clinical application.

Ethical Commercialization and Benefit-Sharing Models

Intellectual Property and Benefit-Sharing Agreements

The development of this compound has been guided by pioneering ethical frameworks for recognizing and compensating traditional knowledge. When this compound was patented by the National Cancer Institute in 1997, the patent included the unusual requirement that any commercial developer must first negotiate a fair and equitable return with the Samoan people before obtaining a license [3] [2]. This established a crucial precedent for protecting indigenous intellectual property rights in drug discovery.

In 2001, the AIDS Research Alliance formalized this commitment through a benefit-sharing agreement with the Samoan people, specifying that 20% of ARA's profits from this compound would be returned to Samoa [1] [2]. The distribution allocated 12.5% to the Samoan government, 6.7% to Falealupo village, and 0.4% to each of the two healer families [2]. This agreement represented one of the first implementations of the Convention on Biological Diversity principles regarding access to genetic resources and benefit-sharing, despite being established before the CBD's Nagoya Protocol [3].

Genetic Sovereignty and Continued Collaboration

A groundbreaking extension of these ethical principles occurred when UC Berkeley researchers sought to develop biosynthetic production methods for this compound. In negotiations facilitated by Paul Cox, the Samoan government asserted sovereignty over the gene sequences responsible for this compound biosynthesis [2]. This resulted in a 2004 partnership agreement where Samoa and UC Berkeley became equal partners in commercial development of the this compound genes, with a 50-50 sharing of commercial proceeds [1] [2].

This agreement also included provisions for technology transfer and capacity building, with UC Berkeley committing to train Samoan scientists in genetic engineering techniques [2]. Additionally, the agreement stipulated that the resulting drug would be provided at cost or free to developing countries, ensuring global accessibility [2]. This comprehensive approach to ethical collaboration has served as a model for subsequent ethnobotanical drug discovery efforts and continues to inform discussions about indigenous rights in biotechnology [10].

Conclusion and Future Perspectives

This compound represents a compelling case study in translational ethnobotany, demonstrating how traditional knowledge can inform and accelerate modern drug discovery when appropriate ethical frameworks are established. Its unique dual mechanism—reactivating latent HIV while protecting uninfected cells—addresses a critical challenge in HIV eradication that had not been successfully targeted by conventional drug discovery approaches. The continued scientific characterization of this compound's molecular mechanisms through PKC activation and NF-κB signaling provides insights that extend beyond this specific compound to broader understanding of viral latency and cellular signaling.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. and this compound - ABC Radio National Traditional Medicine [abc.net.au]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Variability in Content of the Anti-AIDS Drug Candidate ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: An Overview [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | PKC Activator [medchemexpress.com]

- 7. Article Total Synthesis of (±)-Prostratin [sciencedirect.com]

- 8. This compound Antagonizes HIV Latency by Activating NF-κB [sciencedirect.com]

- 9. Protein kinase D3 is essential for this compound-activated ... [pubmed.ncbi.nlm.nih.gov]

- 10. Indigenous knowledge helps biotech find new drugs. This ... [news.berkeley.edu]

Mechanism of Action: Core PKC Activation and Key Signaling Pathways

Prostratin's primary mechanism involves direct activation of PKC. It functions as a diacylglycerol (DAG) mimetic, binding to and activating conventional (cPKC) and novel (nPKC) PKC isoforms [1]. This activation triggers complex downstream signaling.

The PKCε/PKD3/NF-κB axis is critical for HIV latency reversal [2]. For anticancer activity, this compound activates the PKC-δ/PKD/ERK pathway, inducing growth arrest and apoptosis [1]. It also induces internalization and degradation of CD4 and CXCR4 HIV co-receptors to inhibit viral entry [3].

Experimental Models and Protocols

To study this compound's mechanisms, specific in vitro models and protocols have been established.

| Research Focus | Recommended Cell Models | Key Experimental Readouts | Supporting Citations |

|---|---|---|---|

| HIV Latency Reversal | J-Lat T cell clones (e.g., 2D10); HeLa cells with integrated HIV-LTR reporter | Flow cytometry for GFP+ cells (J-Lat); Luciferase assay (HIV-LTR-Luc); qRT-PCR for HIV mRNA [2] | |

| HIV Entry Inhibition | Lymphocytic & monocytic cell lines | Flow cytometry for surface CD4/CXCR4 downregulation; monitoring internalization [3] | |

| Anti-Cancer Activity | A549 (lung), MCF-7/MDA-MB-231 (breast) cancer lines | MTT cell viability assay; Flow cytometry (cell cycle, Annexin V/PI apoptosis); Western blot for pathway analysis [4] [1] |

Key Protocol Details

For pathway dissection, pharmacological inhibition is crucial. The table below lists commonly used inhibitors in this compound studies.

| Inhibitor | Primary Target | Functional Outcome in this compound Studies |

|---|---|---|

| Gö6850 | cPKC & nPKC | Blocks this compound-induced HIV reactivation & FIV replication; reverses cytotoxic effects [5] [2] |

| Gö6976 | cPKC (PKCα/β) | Does not block this compound-induced HIV transcription [2] |

| BAY-11-7085 | NF-κB pathway | Inhibits this compound-induced HIV-LTR activation, confirming NF-κB role [2] |

In cancer studies, genetic knockdown using shRNA against PKC-δ or PKD significantly protected A549 lung cancer cells from this compound-induced growth arrest and apoptosis, confirming their essential role in the mechanism [1].

Quantitative Data on this compound's Biological Effects

The effects of this compound and its analogs have been quantified across various systems.

| Cell Line / System | Treatment | Key Findings & Quantitative Results | Implications |

|---|

| Breast Cancer Cell Lines (MCF-7, MDA-MB-231, BT-20, AU-565) | this compound | IC₅₀ (Basal): 35 µM IC₅₀ (High-Stim): 7 µM 7x more cytotoxic vs. non-malignant MCF10A cells [4] | Selective cancer cell cytotoxicity; effect enhanced in inflammatory conditions | | Lung Cancer A549 Cells | this compound vs. GRC-2 (analog) | Max viability inhibition: 47.8% at 3 µM (this compound) Max viability inhibition: 49.2% at 300 nM (GRC-2) [1] | Analog GRC-2 is ~10x more potent than this compound | | Lymphocytic & Monocytic Cell Lines | this compound | Induces rapid downregulation of CD4 & CXCR4 via internalization & degradation [3] | Primary mechanism for blocking HIV de novo infection |

Research Implications and Future Directions

Research into this compound's mechanisms provides clear therapeutic directions. In HIV cure research, this compound is a lead candidate for "kick-and-kill" strategies to reactivate latent virus for elimination [6]. In oncology, this compound and more potent analogs like GRC-2 represent a strategy to reactivate specific PKC isoforms that act as tumor suppressors, showing promise in models of lung and breast cancer [4] [1] [7]. A study in pancreatic cancer also found that this compound can compromise the K-Ras-calmodulin interaction, suppressing tumorigenesis and suggesting a novel way to target K-Ras mutant cancers [7].

Future work should focus on developing more potent and selective analogs, combining this compound with other agents in HIV and cancer, and further elucidating its complex cell-type-specific signaling networks.

References

- 1. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human... [mdpi.com]

- 2. Protein Kinase D3 Is Essential for this compound-Activated ... [pmc.ncbi.nlm.nih.gov]

- 3. HIV receptor and co-receptor down-regulation by... Mechanisms of [pubmed.ncbi.nlm.nih.gov]

- 4. Oncology Letters is an international journal devoted to Experimental... [spandidos-publications.com]

- 5. This compound exhibits both replication enhancing and ... [pmc.ncbi.nlm.nih.gov]

- 6. Practical Synthesis of this compound, DPP, and Their Analogs ... [pmc.ncbi.nlm.nih.gov]

- 7. K-Ras Promotes Tumorigenicity through Suppression of ... [sciencedirect.com]

Prostratin transcriptional regulation in HIV latency

Molecular Mechanisms of Prostratin Action

This compound reverses HIV latency primarily through two key, interconnected pathways: NF-κB activation and enhancement of P-TEFb function.

NF-κB Activation: this compound's most well-characterized mechanism is the activation of the transcription factor NF-κB. It stimulates various Protein Kinase C (PKC) isoforms, leading to the phosphorylation and degradation of IκBα, an inhibitor that traps NF-κB in the cytoplasm. This degradation releases NF-κB, allowing it to translocate to the nucleus, bind to κB enhancer sites within the HIV-1 Long Terminal Repeat (LTR), and initiate viral transcription [1] [2]. Chromatin immunoprecipitation assays have confirmed that this compound induces the binding of the RelA (p65) subunit of NF-κB to the latent HIV-1 promoter [1].

P-TEFb Upregulation and Tat Function: this compound targets a critical post-transcription initiation block by upregulating the positive transcription elongation factor P-TEFb (a complex of Cyclin T1 and CDK9) [3]. In resting CD4+ T cells, this compound consistently increases Cyclin T1 protein levels and, to a more modest extent, CDK9. This complex is essential for the function of the viral Tat protein. Tat recruits P-TEFb to the TAR RNA structure, which phosphorylates RNA Polymerase II to enable efficient elongation of HIV-1 transcripts [3]. Experiments with HIV-1 reporter viruses demonstrated that this compound's stimulation of viral gene expression is dependent on a functional Tat protein [3].

A Complex Layer of P-TEFb Regulation: Interestingly, while this compound boosts Cyclin T1 and overall P-TEFb kinase activity, it also induces a significant increase in the association of P-TEFb with the inhibitory 7SK snRNA/HEXIM1 complex [3]. This suggests that the cell may maintain a precise balance between active and inactive P-TEFb pools during this compound-induced activation.

The following diagram illustrates the coordinated signaling pathway through which this compound reactivates latent HIV.

This compound activates HIV transcription via NF-κB and P-TEFb pathways.

Quantitative Data on this compound's Effects

The molecular effects of this compound translate into measurable changes in protein expression, viral reactivation, and cellular markers. The tables below summarize key quantitative findings.

Table 1: Effects of this compound on Key Host Factors in Resting CD4+ T Cells This table synthesizes data from immunoblot analyses of primary resting CD4+ T cells from multiple healthy donors treated with this compound for 48 hours [3].

| Host Factor | Effect of this compound | Magnitude of Change (Range Across Donors) | Notes |

|---|---|---|---|

| Cyclin T1 | Upregulation | 2 to 14-fold increase | From basal or near-undetectable levels. |

| CDK9 (42 kDa) | Modest or no upregulation | 1.5 to 2.5-fold increase | Readily detectable in control cells. |

| Cyclin T2a | No significant change | - | Expression unaffected. |

| 7SK/HEXIM1 association with CDK9 | Large increase | - | Reflects increased inactive P-TEFb reservoir. |

Table 2: this compound's Impact on Cellular Activation and Viral Entry Markers This table consolidates data from flow cytometry and viral entry assays on primary cells [3] [4].

| Parameter | Effect of this compound | Experimental Context |

|---|---|---|

| CD69 Expression | Induced | Resting CD4+ T cells [3]. |

| CD25 Expression | Modestly increased | Resting CD4+ T cells [3]. |

| Cellular Proliferation | No induction | Cell cycle analysis (PI/7AAD staining) [3] [4]. |

| CD4 / CXCR4 | Downregulated | Primary PBMC and lymphoid tissue; reduces viral entry [4]. |

| Reverse Transcription | Inhibited | Human lymphoid tissue ex vivo [4]. |

Key Experimental Protocols

To investigate this compound's mechanisms, researchers employ standardized protocols using primary cells and latent infection models.

Cell Culture and Treatment

- Cell Sources: Resting CD4+ T cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs) via negative selection using antibody cocktails (e.g., against HLA-DR, CD14, CD19, CD25, CD69) and panning or magnetic bead separation [3] [5]. Latency models include the SCID-hu (Thy/Liv) mouse model [5] and cultured J-Lat T-cell lines (Jurkat cells with integrated, latent HIV-1 provirus) [1].

- Treatment: Cells are typically treated with 0.1 - 10 µM this compound (often with DMSO as a vehicle control) for 24-48 hours. To prevent viral spread in reactivation assays, cultures include antiretrovirals like Zidovudine (AZT) and Indinavir [5].

Key Readout Methodologies

- Immunoblotting (Western Blot): Used to quantify protein levels of Cyclin T1, CDK9, Cyclin T2a, and HEXIM1 in cell extracts, with β-actin as a loading control [3].

- In vitro Kinase Assays: Measure the functional activity of immunoprecipitated CDK9 to phosphorylate a substrate like the RNA Polymerase II CTD [3].

- Flow Cytometry: Critical for analyzing surface activation markers (CD25, CD69, CD4, CXCR4), cell cycle status (via propidium iodide or 7-AAD staining), and intracellular HIV-1 p24gag expression [3] [5] [4].

- Chromatin Immunoprecipitation (ChIP): Determines transcription factor binding (e.g., RelA) to the HIV-1 LTR in living cells [1].

- RT-qPCR and Reporter Assays: Quantify HIV-1 RNA expression or the activity of HIV-1 LTR-driven reporters (e.g., GFP) to measure latency reversal [3] [1].

Research Context and Future Directions

This compound research occurs within the broader "shock and kill" cure strategy. However, simply reactivating the latent reservoir ("shock") has proven insufficient, as the immune system often fails to clear these reactivated cells ("kill") [6] [7]. Newer strategies aim to overcome this by combining LRAs with agents that directly promote the death of cells harboring reactivated virus.

For example, a 2025 pre-clinical study combined this compound (as the "shock") with drugs that block autophagy (SAR405) and inhibit anti-apoptotic proteins (ABT-263) to make cells with reactivated HIV more prone to programmed cell death, achieving a lack of viral rebound in humanized mice [6]. Furthermore, research is increasingly focused on overcoming post-transcriptional blocks to latency reversal, such as the nuclear retention of unspliced HIV-1 RNA, which may limit the efficacy of purely transcriptional activators like this compound [7].

The following diagram places this compound within this modern "shock and kill" framework, highlighting complementary strategies.

This compound acts in the 'shock' phase of a broader 'shock and kill' HIV cure strategy.

Conclusion

This compound remains a foundational molecule in HIV cure research due to its dual ability to reactivate latent proviruses via NF-κB and P-TEFb while inhibiting new infection. Its defined mechanism and lack of induction of cellular proliferation make it a valuable prototype LRA [3] [1] [4]. Current research is evolving to use it as a component in sophisticated combination therapies designed to not only "shock" the virus but also ensure the specific "killing" of the reactivated reservoir cell [6].

References

- 1. This compound antagonizes HIV latency by activating NF-kappaB [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Antagonizes HIV Latency by Activating NF-κB [sciencedirect.com]

- 3. Effects of this compound on Cyclin T1/P-TEFb function and the ... [pmc.ncbi.nlm.nih.gov]

- 4. Dual Role of this compound in Inhibition of Infection and ... [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on T-Cell Activation and Human ... [pmc.ncbi.nlm.nih.gov]

- 6. Turning HIV's power against itself may help target hidden ... [aidsmap.com]

- 7. Nuclear retention of unspliced HIV-1 RNA as a reversible ... [nature.com]

Prostratin root transcriptome analysis Euphorbia fischeriana

Core Transcriptome Analysis and Candidate Genes

The following table summarizes the key quantitative data and candidate genes identified from the de novo root transcriptome assembly of Euphorbia fischeriana [1] [2].

| Category | Details and Candidate Genes |

|---|

| Assembly Statistics | Total transcripts (post-filtering): 18,180 Average transcript length: 1,122 bp Annotated transcripts (BLASTx vs. nr DB): 15,191 (83.6%) [1] [2] | | Key Pathways & Candidate Genes | Terpenoid Backbone Biosynthesis (TBB): 24 candidate transcripts [1] [2] Diterpenoid Biosynthesis (DB): 9 candidate transcripts [1] [2] Notable Enzymes: 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS), isopentenyl diphosphate/dimethylallyl diphosphate synthase (IDS) [1] [2] | | Proposed Precursor | Casbene (a diterpenoid with structural similarity to prostratin) [1] [2] |

Detailed Experimental Protocol

Here is a detailed breakdown of the key experimental and bioinformatic methodologies used in the root transcriptome analysis.

| Protocol Step | Specific Details & Parameters |

|---|

| 1. Plant Material & RNA Extraction | Tissue Source: Roots of Euphorbia fischeriana [1] [2]. RNA Isolation: Use of Plant RNA Purification Reagent, followed by DNase I treatment to eliminate genomic DNA contamination [3]. Quality checked via agarose gel electrophoresis, Nanodrop spectrophotometry, and Agilent 2100 Bioanalyzer [3]. | | 2. Library Prep & Sequencing | Technology: Illumina HiSeq 2000 platform for high-throughput RNA-seq [1] [3]. Library Construction: Use of a NEXTflex Rapid Directional RNA-Seq Kit. Poly(A) mRNA was enriched and fragmented. First and second-strand cDNA were synthesized with dUTP for strand specificity [3]. | | 3. Data Processing & Assembly | Read Processing: Removal of adapter sequences, empty reads, and low-quality reads (Q-score threshold used) [1] [3]. De Novo Assembly: Use of the Oases assembler with a k-mer length of 25 and a minimum k-mer coverage cut-off of 2. A hybrid approach incorporating both Illumina short reads and Sanger-derived ESTs was employed [1] [2]. | | 4. Transcript Annotation | Databases: BLASTx against NCBI non-redundant (nr), Swiss-Prot, KEGG, and COG databases (E-value cutoff of 1e-5) [1] [3]. Functional Classification: Use of BLAST2GO for Gene Ontology (GO) annotation and WEGO software for functional classification [3]. | | 5. Candidate Gene Identification | Pathway Screening: Transcripts were screened against an in-house reference database of genes involved in terpenoid and diterpenoid biosynthesis [1] [2]. Expression Level Estimation: Relative expression levels of candidate genes were estimated based on sequence coverage [1]. |

This compound Precursor Biosynthesis Pathway

The diagram below illustrates the proposed upstream biosynthetic pathway of this compound in Euphorbia fischeriana, highlighting the key pathways and candidate genes identified through transcriptome analysis.

Upstream biosynthetic pathway of this compound and related transcriptome findings.

Research Implications and Future Directions

The transcriptome resources provide a foundation for further research. Here are the key implications and potential next steps:

- Functional Validation: The candidate genes, especially those encoding casbene synthases and cytochrome P450s (CYP450s), require functional characterization in heterologous systems to confirm their enzymatic activity [1] [4].

- Bioproduction: Understanding this pathway is a critical step towards the synthetic biological production of this compound, which could provide a sustainable and scalable supply for HIV research and therapy [1] [2].

- Cross-Species Insights: A comparative transcriptomic study with Euphorbia ebracteolata (another source of "Langdu") suggests that jolkinolide B is a characteristic diterpenoid in E. fischeriana, indicating potential divergence in diterpenoid pathways within the genus [5].

References

- 1. De novo assembly of Euphorbia fischeriana root transcriptome ... [bmcgenomics.biomedcentral.com]

- 2. De novo assembly of Euphorbia fischeriana root transcriptome ... [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput sequencing analysis of Euphorbia ... [pmc.ncbi.nlm.nih.gov]

- 4. Mining substrate-promiscuity cytochrome P450s from ... [sciencedirect.com]

- 5. Comparative Transcriptomics and Metabolites Analysis of ... [frontiersin.org]

Is Prostratin a tumor promoter or inhibitor

Prostratin: Tumor Promotion vs. Inhibition

The table below summarizes the core evidence regarding this compound's role in tumorigenesis.

| Aspect | Key Findings | Supporting Evidence |

|---|---|---|

| Tumor Promotion | Lacks tumor-promoting activity; does not induce carcinogenesis. | Does not induce tumors and can block tumor promotion by other phorbol esters like PMA (Phorbol-12-myristate-13-acetate) [1] [2]. |

| Tumor Inhibition / Anticancer Potential | Exhibits selective cytotoxicity against breast cancer cell lines; inhibits pro-oncogenic pathways. | Shows 7-fold increased cytotoxicity in breast cancer cells (e.g., MCF-7, MDA-MB-231) vs. non-malignant cells (IC₅₀: 7 µM vs. 35 µM); acts through downregulation of SIK3 and its downstream target CXCR4 [3]. |

| Primary Mechanism | Activates Protein Kinase C (PKC) without inducing cell cycling; unique activation profile. | Stimulates aberrant T-cell activation (induces CD25, CD69) but inhibits cell cycle progression; activates PKC and downstream NF-κB without driving proliferation [4] [5]. |

| Key Molecular Targets | Downregulates surface receptors (CD4, CXCR4); modulates kinases (PKC, SIK3); activates transcription factors (NF-κB). | PKC activation leads to IκBα degradation and NF-κB nuclear translocation; specific anticancer effect via SIK3/HDA C4 pathway inhibition [4] [3] [5]. |

Mechanisms of Action: Illustrated Pathways

This compound's biological effects are mediated through specific signaling pathways. The diagram below outlines its dual role in inhibiting HIV infection and its potential anticancer mechanism.

This compound's dual signaling pathways: Reactivating HIV via PKC-NF-κB and inhibiting cancer via SIK3.

Experimental Evidence and Protocols

For researchers, the methodological details from key studies are crucial. The table below outlines the experimental approaches used to establish this compound's non-tumor-promoting and anticancer properties.

| Study Focus | Cell Lines / Models | Key Treatments & Conditions | Primary Assays & Readouts |

|---|

| Anticancer Cytotoxicity & Mechanism [3] | Four breast cancer cell lines (MCF-7, MDA-MB-231, BT-20, AU-565); non-malignant breast epithelial line (MCF10A). | this compound (dose range); "High-stimulating conditions": basal media vs. media with Δ0.05 M NaCl + 0.1 ng/ml IL-17. | - Cytotoxicity (IC₅₀): MTT or similar assay.

- Western Blot: Protein analysis of SIK3, p-HDAC4 (S632), CXCR4.

- Immunoprecipitation: For SIK3 complex analysis.

- Gene Knockdown: SIK3-specific siRNA validation. | | Non-Proliferative T-cell Activation [4] | Primary CD4+ T-cells from PBMC; human tonsil tissue ex vivo. | this compound (e.g., 10 µM) vs. PHA mitogen. | - Cell Surface Markers: Flow cytometry for CD25, CD69, CD4, CXCR4.

- Cell Cycle Analysis: DNA labeling with 7AAD and flow cytometry.

- Proliferation Assay: [³H]thymidine incorporation. | | HIV Reactivation via NF-κB [5] | Jurkat T-cell latency models (J-Lat cells). | this compound treatment; PKC isoform-specific inhibitors. | - Viral Activation: HIV-1 p24gag expression (FACS, ELISA).

- Pathway Analysis: Western blot for IκBα, PKC; ChIP for RelA binding to HIV LTR. |

Conclusion and Research Implications

- For HIV Cure Research: It remains a prime candidate for "shock and kill" strategies due to its ability to reactivate latent virus without inducing T-cell proliferation [4] [5] [6].

- For Oncology: Its newly discovered SIK3 inhibition and selective cytotoxicity against breast cancer cells position it as a promising lead for novel anticancer agents, particularly in targeting inflammatory tumor microenvironments [3].

Future work should focus on combinatorial chemotherapeutic regimens and further elucidating the structural basis of its activity to potentially design more potent and selective analogs [2] [7].

References

- 1. This compound: An Overview [pubmed.ncbi.nlm.nih.gov]

- 2. Practical Synthesis of this compound, DPP, and Their Analogs ... [pmc.ncbi.nlm.nih.gov]

- 3. Potential anticancer effect of this compound through SIK3 inhibition [spandidos-publications.com]

- 4. Dual Role of this compound in Inhibition of Infection and Reactivation of... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Antagonizes HIV Latency by Activating NF-κB [sciencedirect.com]

- 6. as a new therapeutic agent targeting HIV... | Sigma-Aldrich this compound [sigmaaldrich.com]

- 7. Article Total Synthesis of (±)-Prostratin [sciencedirect.com]